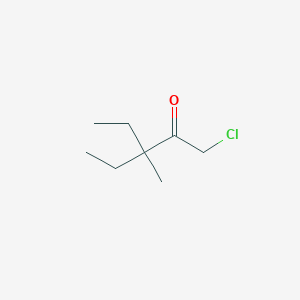
1-Chloro-3-ethyl-3-methyl-pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-ethyl-3-methyl-pentan-2-one is a chemical compound with the molecular formula C9H17ClO. It is also known as chloroethyl methyl ketone or CEMK. This compound is widely used in scientific research, particularly in the field of organic chemistry. In
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-ethyl-3-methyl-pentan-2-one is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This property makes it useful in organic synthesis, where it is often used to introduce alkyl groups into molecules.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Chloro-3-ethyl-3-methyl-pentan-2-one. However, it is known to be a toxic compound and should be handled with care. It can cause skin irritation, respiratory problems, and other health issues if not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Chloro-3-ethyl-3-methyl-pentan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions, making it a valuable reagent in the laboratory. However, its toxicity and potential health hazards make it important to handle with care.
Direcciones Futuras
There are several future directions for the use of 1-Chloro-3-ethyl-3-methyl-pentan-2-one in scientific research. One potential area of research is the development of new synthetic methods using 1-Chloro-3-ethyl-3-methyl-pentan-2-one as a reagent. Another area of research is the study of its mechanism of action and the development of new applications for the compound. Additionally, research on the safety and handling of 1-Chloro-3-ethyl-3-methyl-pentan-2-one could lead to improved safety protocols and guidelines for its use in the laboratory.
Métodos De Síntesis
1-Chloro-3-ethyl-3-methyl-pentan-2-one can be synthesized by reacting 3-methyl-2-pentanone with hydrochloric acid and ethanol. The reaction is carried out under reflux conditions, and the product is obtained by distillation. This method is widely used in laboratories for the synthesis of 1-Chloro-3-ethyl-3-methyl-pentan-2-one.
Aplicaciones Científicas De Investigación
1-Chloro-3-ethyl-3-methyl-pentan-2-one is used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the preparation of ketones and alcohols. It is also used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1-Chloro-3-ethyl-3-methyl-pentan-2-one is used as a starting material for the synthesis of other organic compounds.
Propiedades
Número CAS |
109666-61-7 |
|---|---|
Nombre del producto |
1-Chloro-3-ethyl-3-methyl-pentan-2-one |
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
1-chloro-3-ethyl-3-methylpentan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,5-2)7(10)6-9/h4-6H2,1-3H3 |
Clave InChI |
UYEJCWBHNPINFW-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(=O)CCl |
SMILES canónico |
CCC(C)(CC)C(=O)CCl |
Sinónimos |
2-Pentanone, 1-chloro-3-ethyl-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



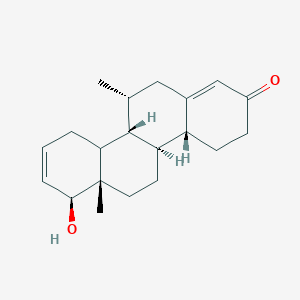
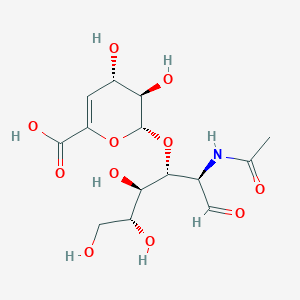
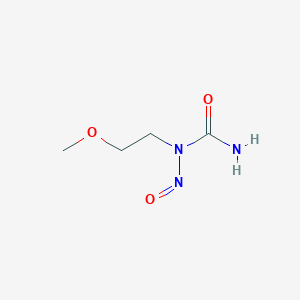

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

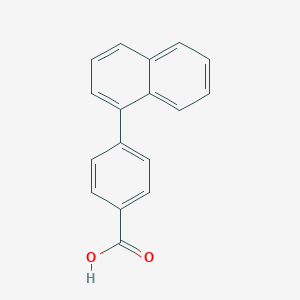

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
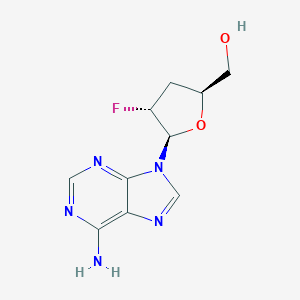
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)


